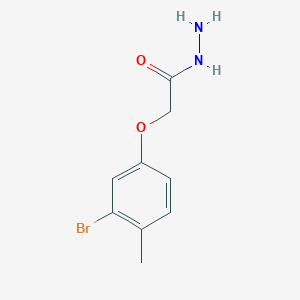

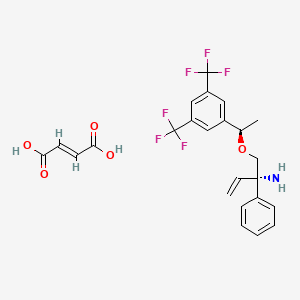

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Amino-N-benzyl-4-fluoro-2-methylbenzamide” is a chemical compound. Based on its name, it likely contains an amide functional group, a benzyl group, a fluorine atom, and a methyl group . It’s important to note that the properties of this compound would be influenced by these functional groups and their arrangement in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “5-Amino-N-benzyl-4-fluoro-2-methylbenzamide” would depend on its molecular structure and the conditions under which the reactions are carried out. Benzamides can undergo a variety of reactions, including those involving their amide functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-Amino-N-benzyl-4-fluoro-2-methylbenzamide” would be influenced by factors such as its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

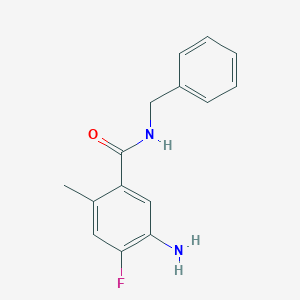

Kinesin Spindle Protein Inhibition

The compound 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is related to a class of kinesin spindle protein (KSP) inhibitors, as shown in the study of a similar compound, AZD4877. This compound demonstrated significant efficacy in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, making it a potential candidate for cancer treatment (Theoclitou et al., 2011).

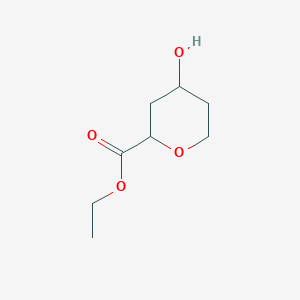

Gastroprokinetic Activity

Another study focused on 4-amino-5-chloro-2-ethoxybenzamides with heteroalicycles, closely related to 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide, exploring their potential as gastroprokinetic agents. The study indicated that compounds in this series generally exhibited potent gastric emptying activity (Morie et al., 1995).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide, have been studied for their antitumor properties. These compounds were potently cytotoxic in vitro against certain human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The fluorinated benzothiazole analogue 5F 203, a compound similar to 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide, was found to be crucial for the activation of the aryl hydrocarbon receptor (AhR) signaling pathway in sensitive MCF-7 cells, influencing drug-induced cytotoxicity (Trapani et al., 2003).

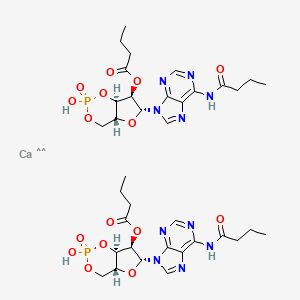

Iron-Catalyzed Fluorination

A study on N-fluoro-2-methylbenzamides, which includes compounds structurally similar to 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide, discussed their role in iron-catalyzed fluorination. This process is important for the synthesis of various fluorinated compounds, which are crucial in pharmaceutical chemistry (Groendyke et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-N-benzyl-4-fluoro-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-10-7-13(16)14(17)8-12(10)15(19)18-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAXBZNCQGBNEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NCC2=CC=CC=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)